molecular formula C8H9NO2 B112345 3-(Aminomethyl)benzoic acid CAS No. 2393-20-6

3-(Aminomethyl)benzoic acid

Cat. No. B112345
Key on ui cas rn: 2393-20-6
M. Wt: 151.16 g/mol
InChI Key: GSWYUZQBLVUEPH-UHFFFAOYSA-N
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Patent
US06022523

Procedure details

circle-solid.HCl (Mamb; 13.08 g, 70.0 mmol) was dissolved in 120 ml DMF and DIEA (24.32 ml, 140 mmol) was added, changing the pH from 4 to 7.5. The white suspension was stirred for 30 min at room temperature before a solution of Boc-Asp(OBzl)-OSu (29.40 g, 70.0 mmol) in DMF (50 ml) was added. The mixture was allowed to stir 24 hr, during which time it turned to a gold solution. The solution was added to 5% citric acid (2000 ml) and cooled to 5° C. for 3 hr. The solids were then collected by filtration, washed with ice cold water (200 ml) and ice cold ethyl ether (100 ml), and dried under reduced pressure to give the title compound as a colorless solid (29.62 g, 92%); MP=149-151° C.; DCI-MS: [M+NH4 ]=474.
Name
Quantity
13.08 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
24.32 mL
Type
reactant
Reaction Step Two
Name
Boc-Asp(OBzl)-OSu
Quantity
29.4 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
2000 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
92%

Identifiers

REACTION_CXSMILES
Cl.CCN([CH:8]([CH3:10])[CH3:9])C(C)C.[NH:11](C(OC(C)(C)C)=O)[C@H](C(ON1C(=O)CCC1=O)=O)CC(=O)OCC1C=CC=CC=1.[C:41](O)(=O)[CH2:42][C:43]([CH2:48][C:49]([OH:51])=[O:50])(C(O)=O)O>CN(C=O)C.[Au]>[NH2:11][CH2:41][C:42]1[CH:43]=[C:48]([CH:10]=[CH:8][CH:9]=1)[C:49]([OH:51])=[O:50]

Inputs

Step One
Name
Quantity
13.08 g
Type
reactant
Smiles
Cl
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
24.32 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Boc-Asp(OBzl)-OSu
Quantity
29.4 g
Type
reactant
Smiles
N([C@@H](CC(OCC1=CC=CC=C1)=O)C(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
2000 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Au]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
to stir 24 hr, during which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The solids were then collected by filtration
WASH
Type
WASH
Details
washed with ice cold water (200 ml) and ice cold ethyl ether (100 ml)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NCC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 29.62 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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